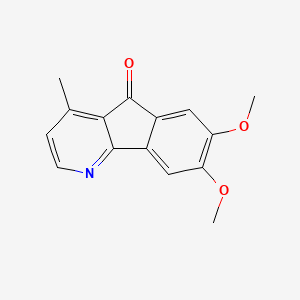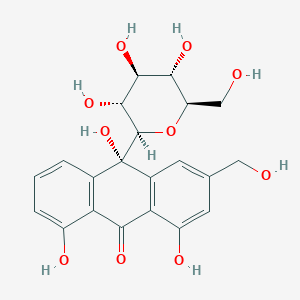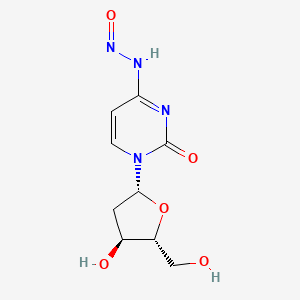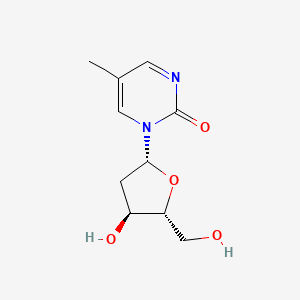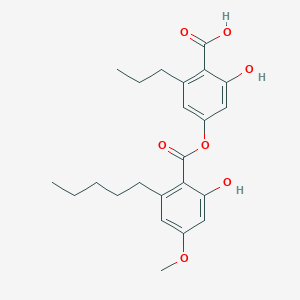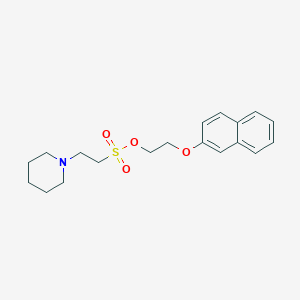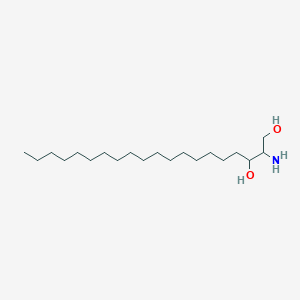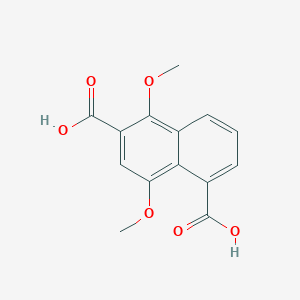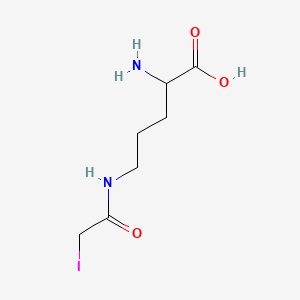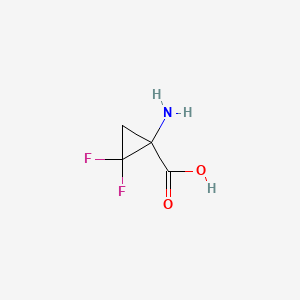
1-Amino-2,2-difluorocyclopropane-1-carboxylic acid
Vue d'ensemble
Description
1-Amino-2,2-difluorocyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of an amino group and two fluorine atoms on the cyclopropane ring
Mécanisme D'action
Target of Action
The primary target of 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) is the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase . ACC deaminase plays a crucial role in the ethylene biosynthesis pathway in plants, and its inhibition can lead to significant changes in plant physiology.
Mode of Action
DFACC interacts with ACC deaminase as a slow-dissociating inhibitor . This means that DFACC binds to the enzyme and remains bound for a significant amount of time, thereby reducing the enzyme’s activity.
Pharmacokinetics
It is known that dfacc is unstable under near-physiological conditions . It primarily decomposes via specific-base catalysis to 3-fluoro-2-oxobut-3-enoic acid . The rate constant of this decomposition is 0.18 ± 0.01 min–1 .
Action Environment
The action of DFACC is influenced by environmental factors such as pH and temperature. As mentioned earlier, DFACC is unstable under near-physiological conditions . Therefore, changes in these conditions could potentially affect the stability of DFACC and its efficacy as an inhibitor of ACC deaminase.
Analyse Biochimique
Biochemical Properties
1-Amino-2,2-difluorocyclopropane-1-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of 1-aminocyclopropane-1-carboxylic acid deaminase . This enzyme is involved in the ethylene biosynthesis pathway in plants, and the inhibition by this compound can lead to altered ethylene production. The compound interacts with various biomolecules, including enzymes and proteins, through binding interactions that inhibit their activity. These interactions are essential for understanding the compound’s role in modulating biochemical pathways.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of 1-aminocyclopropane-1-carboxylic acid deaminase can lead to changes in ethylene levels, which in turn affect cell growth and development in plants . Additionally, the compound’s impact on gene expression can result in altered cellular responses, highlighting its significance in cellular biochemistry.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with target enzymes and proteins. The compound inhibits 1-aminocyclopropane-1-carboxylic acid deaminase by binding to its active site, preventing the enzyme from catalyzing its substrate . This inhibition leads to a decrease in ethylene production, which has downstream effects on various biochemical pathways. The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo decomposition, which may affect its inhibitory activity . Understanding the temporal dynamics of the compound’s effects is essential for optimizing its use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, highlighting the importance of dosage optimization in experimental settings . These findings are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in metabolic pathways related to ethylene biosynthesis. The compound interacts with enzymes such as 1-aminocyclopropane-1-carboxylic acid deaminase, modulating their activity and affecting metabolic flux . These interactions can lead to changes in metabolite levels, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function, making it essential to understand its transport dynamics . These insights are valuable for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid can be synthesized through several methods. One notable method involves the lipase-catalyzed asymmetric acetylation of a pro-chiral diol . This process utilizes a lipase enzyme to selectively acetylate one of the hydroxyl groups, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-Amino-2,2-difluorocyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
1-Aminocyclopropane-1-carboxylic acid: Lacks the fluorine atoms, leading to different chemical properties and reactivity.
2,2-Difluorocyclopropanecarboxylic acid: Lacks the amino group, affecting its biological activity and applications.
Uniqueness: 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid is unique due to the presence of both amino and fluorine groups on the cyclopropane ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
1-amino-2,2-difluorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2NO2/c5-4(6)1-3(4,7)2(8)9/h1,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHVJYNNYXSCSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591459 | |
| Record name | 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
734528-48-4 | |
| Record name | 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) interact with 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase?
A: DFACC acts as a slow-dissociating inhibitor of ACC deaminase, exhibiting submicromolar affinity. [] This suggests that DFACC binds strongly to the enzyme, preventing its natural substrate (ACC) from binding and being processed. The exact mechanism of inhibition and the binding site on ACC deaminase require further investigation.
Q2: What is known about the stability of DFACC?
A: DFACC is unstable under near-physiological conditions. [] It primarily decomposes through a specific-base catalysis mechanism, resulting in the formation of 3-fluoro-2-oxobut-3-enoic acid. [] This decomposition occurs with a rate constant of 0.18 ± 0.01 min(-1). [] This instability highlights the need for specific formulation strategies or storage conditions to ensure the compound's efficacy in potential applications.
Q3: How was (+)-(R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid synthesized?
A: The synthesis of (+)-(R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid was achieved using lipase-catalyzed asymmetric acetylation as the key step. [, ] This enzymatic approach allows for the selective synthesis of the desired enantiomer, showcasing the potential of biocatalysis in producing complex fluorinated molecules.
Q4: Are there any alternative methods for synthesizing compounds containing the difluoromethylene moiety, like in DFACC?
A: Yes, research has explored novel synthetic routes for incorporating the difluoromethylene moiety into organic compounds using fluorinated building blocks. [] For instance, indium-mediated coupling reactions between aldehydes and 3-bromo-3,3-difluoropropene or α-bromo-α,α-difluoropropargyl compounds yield α,α-difluorohomoallylic and α,α-difluorohomopropargylic alcohols, respectively. [] Furthermore, palladium(0)-catalyzed reactions allow for the regioselective introduction of various nucleophiles at specific positions of 3-bromo-3,3-difluoropropene and its derivatives. [] These alternative synthetic strategies offer promising avenues for developing diverse fluorinated compounds with potential biological activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



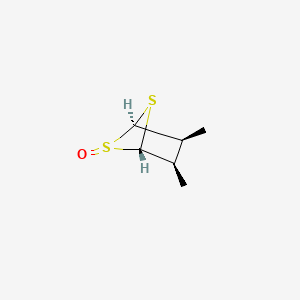
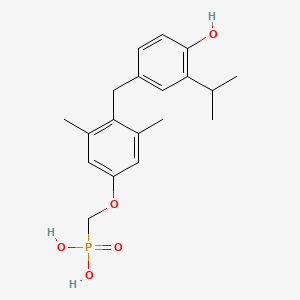
![(1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carboxylic acid](/img/structure/B1258763.png)
